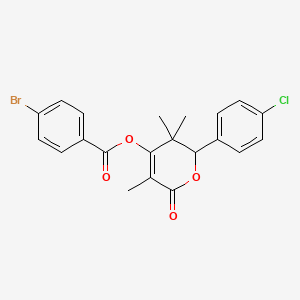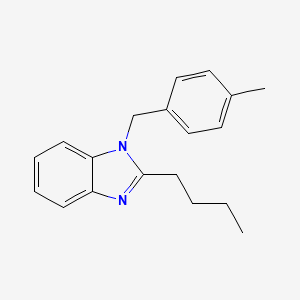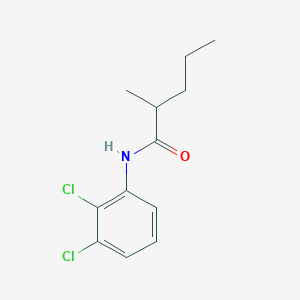
N-(2,3-dichlorophenyl)-2-methylpentanamide
描述
N-(2,3-dichlorophenyl)-2-methylpentanamide, also known as diclofenac amide, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to diclofenac. It has been found to have potent analgesic and anti-inflammatory effects, and has been studied extensively for its potential therapeutic applications.
作用机制
Diclofenac amide exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain sensation. By inhibiting COX enzymes, N-(2,3-dichlorophenyl)-2-methylpentanamide amide reduces the production of prostaglandins, thereby reducing inflammation and pain. Diclofenac amide has been found to be a selective inhibitor of COX-2, which is the isoform of COX that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
Diclofenac amide has been found to have potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and cancer pain. Additionally, N-(2,3-dichlorophenyl)-2-methylpentanamide amide has been found to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of N-(2,3-dichlorophenyl)-2-methylpentanamide amide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. Additionally, its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in the inflammatory response. However, one limitation of N-(2,3-dichlorophenyl)-2-methylpentanamide amide is its potential toxicity, particularly at high doses. It has been found to cause liver and kidney toxicity in some animal models, and caution should be exercised when using N-(2,3-dichlorophenyl)-2-methylpentanamide amide in laboratory experiments.
未来方向
There are several potential future directions for research on N-(2,3-dichlorophenyl)-2-methylpentanamide amide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the anti-proliferative effects of N-(2,3-dichlorophenyl)-2-methylpentanamide amide on different types of cancer cells, and to investigate its potential use in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of N-(2,3-dichlorophenyl)-2-methylpentanamide amide in animal models of Alzheimer's disease and Parkinson's disease, and to investigate its potential use in clinical trials. Additionally, further studies are needed to investigate the potential toxicity of N-(2,3-dichlorophenyl)-2-methylpentanamide amide, particularly at high doses, and to develop strategies to minimize its toxicity.
科学研究应用
Diclofenac amide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have potent analgesic and anti-inflammatory effects, and has been investigated for its use in the treatment of pain, inflammation, and arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-proliferative effects on certain cancer cells. Additionally, N-(2,3-dichlorophenyl)-2-methylpentanamide amide has been investigated for its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-5-8(2)12(16)15-10-7-4-6-9(13)11(10)14/h4,6-8H,3,5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQKQJYVRGIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine](/img/structure/B3956227.png)

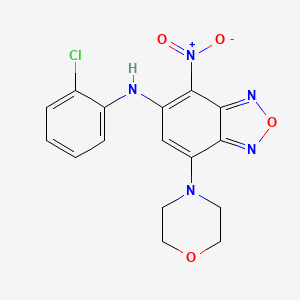
![methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3956244.png)
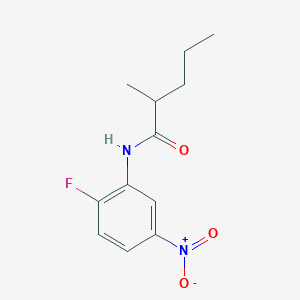
![5-(2,3-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3956255.png)
![2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956260.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B3956272.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3956276.png)
![methyl [(5-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3956294.png)
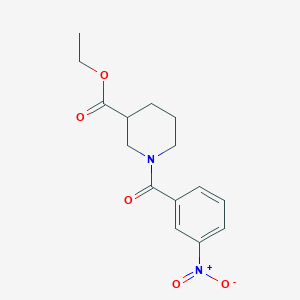
![1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3956324.png)
